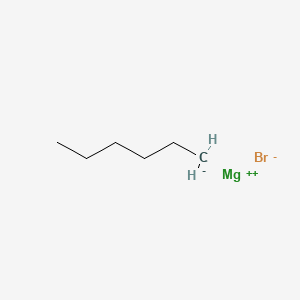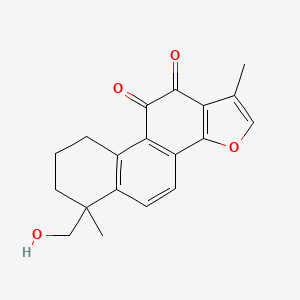
Tanshinone II-b
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tanshinone II-b is a bioactive compound derived from the roots of Salvia miltiorrhizaThis compound belongs to the class of abietane diterpenoid quinones and has been extensively studied for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tanshinone II-b can be synthesized through various chemical reactions. One common method involves the dehydrogenation of ferruginol to form cryptotanshinone, which is then reduced by reductases to produce this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from Salvia miltiorrhiza roots. The extraction process usually employs ethanol as a solvent, followed by purification steps such as column chromatography to isolate the compound . Advances in synthetic biology have also led to the development of high-yield functional bacteria for the biosynthesis of tanshinones .
Analyse Chemischer Reaktionen
Types of Reactions: Tanshinone II-b undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form tanshinone IIA, a closely related compound with similar pharmacological properties .
Common Reagents and Conditions:
Oxidation: Reagents like selenium dioxide (SeO2) in 1,4-dioxane are commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst is used for reduction reactions.
Substitution: Various organic solvents and catalysts are employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions include other tanshinones like tanshinone IIA and cryptotanshinone, each with distinct pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Tanshinone II-b has a wide range of scientific research applications:
Wirkmechanismus
Tanshinone II-b exerts its effects through multiple molecular targets and pathways. It modulates the expression of autophagy-related proteins such as Beclin-1 and LC3-II, and influences signaling pathways like PI3K/Akt/mTOR and MEK/ERK/mTOR . Additionally, it activates the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which plays a crucial role in reducing oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Tanshinone IIA: Known for its anticancer and cardiovascular protective effects.
Cryptotanshinone: Exhibits significant antitumor activity by inducing apoptosis and cell cycle arrest.
Tanshinone I: Has potent anti-inflammatory and antioxidant properties.
Uniqueness of Tanshinone II-b: this compound is unique due to its dual role in regulating autophagy and its ability to modulate multiple signaling pathways, making it a versatile compound for therapeutic applications .
Eigenschaften
IUPAC Name |
6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,8,20H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUXBBDRILEIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Butanone, 4-[4-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-2-O-(3,4,5-trihydroxybenzoyl)-beta-D-glucopyranosyl]oxy]phenyl]-](/img/structure/B13392871.png)
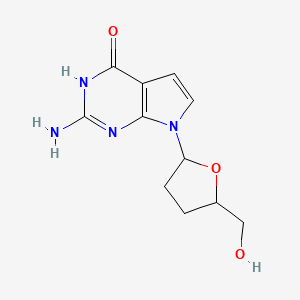
![Methyl 7-[5-[3-(4-butoxy-2-methylphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(2-butyl-1,3-thiazol-5-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)-2-methylphenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)phenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[5-(2,2-difluoroethoxy)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[2-(3-methylbutyl)-1,3-thiazol-5-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(2-methyl-4-propan-2-yloxyphenyl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(1-methyl-4-propylpyrrol-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13392878.png)
![4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13392883.png)
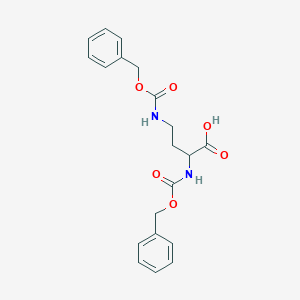
![Methyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13392894.png)
![Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester](/img/structure/B13392896.png)

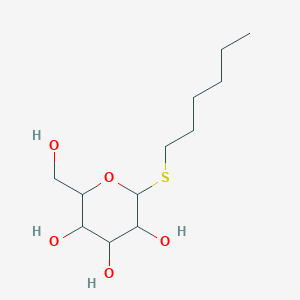

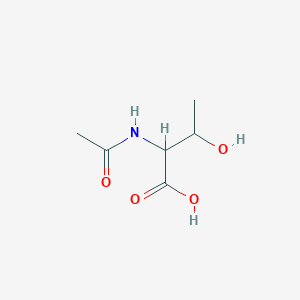
![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13392923.png)
